Physicochemical Characteristics and Medicinal Chemistry Applications of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate
Physicochemical Characteristics and Medicinal Chemistry Applications of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of saturated heterocyclic building blocks. tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate (CAS: 1429056-18-7) represents a highly specialized, chiral-capable intermediate utilized extensively in the synthesis of advanced therapeutics, including kinase inhibitors and targeted protein degraders (PROTACs)[1][2].
This technical whitepaper deconstructs the physicochemical rationale behind utilizing this specific morpholine derivative, explains the critical advantage of its oxalate salt formulation, and provides field-validated protocols for its integration into complex synthetic workflows.
Physicochemical Profiling & Causality
To understand the utility of this compound, one must analyze its structural components: the morpholine core, the 3-ylmethyl linker, the Boc-protecting group, and the oxalate counterion.
Quantitative Data Summary
| Property | Value / Description | Rationale / Implication |
| Chemical Name | tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate | Standard IUPAC nomenclature for the protected amine salt. |
| CAS Registry Number | 1429056-18-7 | Specific to the oxalate salt formulation[1]. |
| Molecular Formula | C₁₂H₂₂N₂O₇ | Base (C₁₀H₂₀N₂O₃) + Oxalic Acid (C₂H₂O₄)[1]. |
| Molecular Weight | 306.31 g/mol | Low molecular weight allows for downstream coupling without violating Lipinski's Rule of 5[1]. |
| Physical State | Crystalline Solid | The oxalate salt prevents the hygroscopic "oiling out" typical of free-base morpholine alkylamines. |
| pKa (Estimated) | ~8.3 (Morpholine N) | The oxygen atom inductively lowers the basicity of the nitrogen compared to piperidine (~11.0), improving membrane permeability at physiological pH. |
The Rationale Behind the Structure
The Morpholine Core: Morpholine is a privileged scaffold in medicinal chemistry. The presence of the ether oxygen serves two primary functions. First, it acts as a highly directional hydrogen-bond acceptor, often interacting with the hinge region of kinases or solvent-exposed channels[2]. Second, its electron-withdrawing inductive effect lowers the pKa of the adjacent basic nitrogen. This precise pKa tuning ensures that at a physiological pH of 7.4, a significant fraction of the drug remains unprotonated, thereby increasing the distribution coefficient (LogD) and enhancing oral bioavailability and blood-brain barrier (BBB) penetration.
The Chiral 3-ylmethyl Vector: Substitution at the 3-position of the morpholine ring breaks symmetry and introduces a stereocenter. The spatial orientation of this vector is critical. For instance, in the development of CDK12/13 inhibitors and Cyclin K degraders, the (S)-enantiomer of the morpholin-3-ylmethyl group dramatically improved enzymatic inhibition (IC₅₀ = 99 nM) and degradation efficiency (Dmax = 98%)[2]. Conversely, the (R)-enantiomer exhibited ~10-fold weaker degradation due to suboptimal ternary complex formation with the CUL4-RBX1-DDB1 E3 ligase complex[2].
The Oxalate Salt Advantage: Why purchase the oxalate salt instead of the free base? Primary amines attached to morpholine systems are notoriously hygroscopic and prone to absorbing atmospheric CO₂ to form carbamate oils. Formulating the intermediate as an oxalate salt yields a highly crystalline, bench-stable, free-flowing powder. This ensures precise stoichiometric weighing during parallel synthesis and guarantees long-term shelf stability without the need for rigorous inert-atmosphere storage.
Structural & Mechanistic Relationships
The following diagram illustrates how the structural features of the morpholine moiety translate into specific pharmacological advantages during target binding.
Fig 1: Mechanistic causality of the morpholin-3-ylmethyl moiety in target binding and PK optimization.
Experimental Protocols: Synthetic Integration
When utilizing tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate in a synthetic pipeline, the most common point of failure for junior chemists is the neglect of the oxalate counterion. Attempting a direct Boc-deprotection or coupling without first neutralizing the oxalic acid will result in stoichiometric imbalances, poisoned coupling reagents, and drastically reduced yields.
Below is a self-validating, field-proven standard operating procedure (SOP) for integrating this building block.
Step-by-Step Methodology: Salt Break and Amide Coupling
Phase 1: The "Salt Break" (Liberation of the Free Base)
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Suspension: Suspend 1.0 equivalent of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃) (1:1 v/v, 10 mL/mmol).
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Neutralization: Stir vigorously at room temperature for 30 minutes. The evolution of CO₂ gas indicates the neutralization of the oxalic acid. The oxalate partitions into the aqueous layer as sodium oxalate, while the free base morpholine partitions into the DCM.
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Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM to ensure quantitative recovery.
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Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a clear oil/gum. Proceed immediately to the next step to prevent degradation.
Phase 2: Boc Deprotection
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Acidic Cleavage: Dissolve the freshly liberated free base in a 4.0 M solution of HCl in 1,4-dioxane (5 mL/mmol). Note: HCl/Dioxane is preferred over Trifluoroacetic acid (TFA) here to avoid the formation of highly stable trifluoroacetate salts which can complicate downstream basic couplings.
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Agitation: Stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).
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Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the morpholin-3-ylmethanamine dihydrochloride salt as a white solid. Filter and dry under a high vacuum.
Phase 3: Amide Coupling
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Activation: In an oven-dried flask under nitrogen, dissolve your target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Crucial: 4.0 equivalents are required—two to neutralize the dihydrochloride salt from Phase 2, and two to catalyze the HATU coupling.
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Coupling: Add the morpholin-3-ylmethanamine dihydrochloride (1.1 eq) to the activated mixture. Stir at room temperature for 4-12 hours until LC-MS indicates complete conversion[3].
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Workup: Quench with water, extract with Ethyl Acetate, wash with brine (5x to remove DMF), dry, and purify via flash chromatography.
Workflow Visualization
Fig 2: Synthetic workflow for the integration of the oxalate salt into amide coupling reactions.
Conclusion
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is far more than a simple protected amine; it is a meticulously engineered chiral building block designed to solve complex physicochemical challenges in drug design. By leveraging the pKa-tuning properties of the morpholine ring, the spatial vectoring of the 3-ylmethyl group, and the bench-stability of the oxalate salt, medicinal chemists can rapidly iterate on lead compounds to achieve optimal target affinity and oral bioavailability.
References
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Journal of Medicinal Chemistry (ACS Publications). "Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)-N9-heteroarylpurines as Potent and Selective CDK12/13 Inhibitors and Cyclin K Degraders." ACS Publications. Available at:[Link]
